This compound is synthesized primarily through the Biginelli reaction, a well-known method for creating dihydropyrimidinones. The Biginelli reaction involves a three-component condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. The resulting compound has been studied for various biological activities, including antibacterial and antitumor effects, making it a subject of interest in medicinal chemistry .
The primary method for synthesizing 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one is the Biginelli reaction. This reaction typically employs the following components:
The synthesis generally requires acidic conditions, often facilitated by hydrochloric acid as a catalyst. The reaction can be performed in various solvents, with ethanol being commonly used. Under optimal conditions, such as temperature control and appropriate molar ratios of reactants, high yields of the desired product can be achieved .
Recent advancements have introduced greener methodologies for this synthesis. For instance, using HPA-Montmorillonite-KSF as a reusable catalyst allows for solvent-free reactions that significantly reduce reaction times and improve yields .
Typical parameters for the Biginelli reaction include:
The molecular formula of 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one is CHNO. Its structure consists of:
The compound's structural features contribute to its chemical reactivity and biological activity. The presence of the amino group allows for hydrogen bonding interactions, which are crucial in biological systems .
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds.
6-Amino-3-methyl-1,4-dihydropyrimidin-2-one participates in several chemical reactions:
Common conditions include:
The mechanism of action for 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one is closely related to its biological activities. As a potential calcium channel blocker, it inhibits calcium ion influx into cells. This inhibition leads to reduced cellular excitability and contraction in muscle tissues, making it useful in treating hypertension and other cardiovascular conditions .
The compound interacts with specific receptors or enzymes involved in calcium signaling pathways. This interaction is critical for its pharmacological effects, including vasodilation and decreased heart rate.
6-Amino-3-methyl-1,4-dihydropyrimidin-2-one typically appears as a white crystalline solid.
Key chemical properties include:
These properties influence its behavior in biological systems and during chemical reactions .
6-Amino-3-methyl-1,4-dihydropyrimidin-2-one has diverse applications across various fields:
In chemistry, it serves as an intermediate for synthesizing more complex heterocyclic compounds.
The compound exhibits significant antibacterial, antiviral, and antitumor properties. It has been explored for potential use as:
In industry, it is utilized in developing new materials and as a catalyst in various chemical reactions due to its unique reactivity profile .
6-Amino-3-methyl-1,4-dihydropyrimidin-2-one (C₅H₉N₃O) represents a structurally specialized dihydropyrimidinone (DHPM) derivative characterized by an amino group at position 6 and a methyl substituent at position 3 of the heterocyclic core [1]. This molecule occupies a significant niche within heterocyclic chemistry due to its synthetic accessibility through multicomponent reactions, its role as a versatile scaffold in medicinal chemistry, and its intrinsic hydrogen-bonding capabilities that facilitate biomolecular interactions. The compound exemplifies the broader chemical and pharmacological relevance of dihydropyrimidinones, which have evolved from early synthetic curiosities to privileged structures in drug discovery campaigns targeting diverse therapeutic areas [2] [3].
The molecular architecture of 6-amino-3-methyl-1,4-dihydropyrimidin-2-one incorporates distinctive features that confer both synthetic versatility and physicochemical specificity. Its fully saturated pyrimidine ring adopts a puckered conformation, with the 1,4-dihydropyrimidin-2-one core providing a non-aromatic, electron-rich system amenable to electrophilic substitution and hydrogen bonding interactions. Key structural attributes include:
Table 1: Fundamental Structural Characteristics of 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one
Structural Feature | Chemical Implication | Biological Consequence |
---|---|---|
1,4-Dihydropyrimidin-2-one core | Non-planar, partially saturated ring with reduced aromaticity | Enhanced conformational flexibility for target complementarity |
6-Amino substituent | Strong electron-donating group; participates in H-bond donation/acceptance | Facilitates binding to receptor polar pockets |
3-Methyl group | Moderate steric bulk + electron-donating inductive effect | Defines spatial orientation for C4 substituents |
N1-H and C2=O groups | Creates β-aminocarbonyl motif with intramolecular H-bonding potential | Stabilizes bioactive conformation; mediates protein binding |
6-Amino-3-methyl-1,4-dihydropyrimidin-2-one serves as a fundamental pharmacophoric unit in numerous biologically active dihydropyrimidinones. Its structural simplicity allows extensive derivatization, positioning it as a critical template for optimizing receptor affinity and selectivity:
Table 2: Biological Activities of Dihydropyrimidinones Derived from the 6-Amino-3-methyl Scaffold
Therapeutic Area | Structural Modifications | Key Pharmacological Findings | Reference |
---|---|---|---|
A₂B Adenosine Receptor Antagonism | C4: 2-Furyl; C5: CO₂iPr | Ki = 40.8 nM at hA₂B; >14-fold selectivity vs other subtypes | [2] |
Anti-inflammatory Agents | C5: Ethoxycarbonyl; C4: p-Nitrophenyl | Significant COX-2 inhibition; reduced carrageenan-induced edema | [3] |
Antiviral Compounds | N1: Alkylated; C4: Heteroaromatic | Inhibition of Coxsackie B4 virus (IC₅₀ 0.4–2.1 μg/mL) | [6] |
Anticancer Agents | C5: Nitrovinyl; C4: 3-Hydroxyphenyl | Eg5 kinesin inhibition (IC₅₀ < 1 μM); mitotic arrest | [3] |
The investigation of dihydropyrimidinones has traversed distinct epochs, evolving from fundamental heterocyclic chemistry to targeted drug design:
Foundational Synthesis (1893–1990s): Italian chemist Pietro Bignelli’s pioneering three-component condensation of ethyl acetoacetate, urea, and aldehydes in 1893 established the first practical route to dihydropyrimidinones [3]. This reaction initially yielded 3,4-dihydropyrimidin-2(1H)-ones lacking the 6-amino group characteristic of our target compound. For decades, these compounds remained chemical curiosities with limited biological investigation. The critical discovery of 6-aminodihydropyrimidinones emerged through methodological refinements enabling amino group installation via amidines or protected urea derivatives [3].
Bioactivity Renaissance (1990s–2000s): The 1990s witnessed transformative discoveries that propelled DHPMs into medicinal chemistry prominence. The isolation of batzelladine alkaloids from marine sponges revealed complex 6-amino DHPM-containing structures with potent anti-HIV activity through CD4-gp120 binding inhibition [3]. Concurrently, high-throughput screening identified monastrol (a 6-aryl-3,4-dihydropyrimidin-2-thione) as a selective mitotic kinesin Eg5 inhibitor, establishing DHPMs as viable scaffolds for anticancer drug development [3]. These discoveries stimulated intensive SAR exploration, leading to the synthesis and profiling of 6-amino-3-methyl variants as synthetically accessible intermediates for further functionalization.
Modern Target-Driven Applications (2010s–Present): Contemporary research leverages sophisticated structure-based design and diversity-oriented synthesis to optimize 6-amino-3-methyl-1,4-dihydropyrimidin-2-one derivatives for specific therapeutic targets. Key advancements include:
The trajectory of 6-amino-3-methyl-1,4-dihydropyrimidin-2-one research illustrates how scaffold simplification and rational functionalization convert structurally modest heterocycles into versatile templates for addressing contemporary therapeutic challenges. Ongoing studies continue to explore its potential in fragment-based drug discovery and chemical biology probe development [2] [3] [5].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3